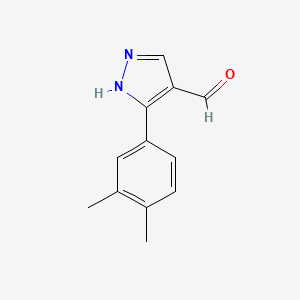

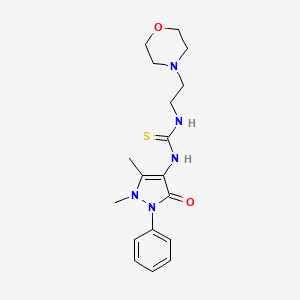

3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde” is likely a derivative of 3,4-dimethylphenylhydrazine . Hydrazines are a class of organic compounds with the formula R2N-NR2, where R can be a variety of carbon-containing substituents .

Synthesis Analysis

The synthesis of similar compounds often involves diazotization reactions and reduction reactions . For instance, 3,4-dimethylphenylhydrazine can be prepared from 3,4-xylidine as a starting raw material .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

These compounds can be used in organic synthesis, particularly in the production of other complex organic compounds . For example, 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Suzuki–Miyaura Coupling

The compounds can be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds in the synthesis of organic compounds .

Neurotoxicity Studies

The compounds can be used in neurotoxicity studies. For example, a study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .

Biological Activities

Pyrazoline derivatives, such as these compounds, have been studied for their various biological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Oxidative Stress Studies

These compounds can be used in studies related to oxidative stress. For example, malondialdehyde (MDA) forms under oxidative stress and is a common biomarker for cells and tissue oxidative injury .

Acetylcholinesterase (AchE) Activity Studies

The compounds can be used in studies related to Acetylcholinesterase (AchE) activity. AchE is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their function. More research is required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

Related compounds have been implicated in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction , amidation reactions , and the synthesis of certain alkaloids

Pharmacokinetics

A related compound, eltrombopag, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can greatly impact a compound’s bioavailability and overall effectiveness. More research is needed to understand the pharmacokinetics of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Result of Action

Related compounds have been reported to have various effects, such as inhibiting nitrification in soil

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Eigenschaften

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)12-11(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDVYQOYEPSTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide](/img/structure/B2782974.png)

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2782975.png)

![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)